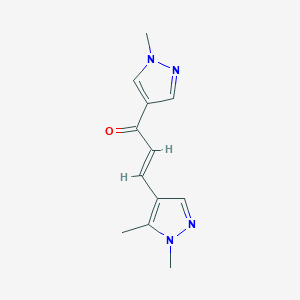![molecular formula C24H22N4O5S3 B4622429 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Vue d'ensemble
Description
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H22N4O5S3 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 542.07523334 g/mol and the complexity rating of the compound is 941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound's synthesis and electrophysiological activity have been extensively studied, revealing its potential as a class III electrophysiological agent. Morgan et al. (1990) describe the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating comparable potency to known class III agents in vitro, highlighting its potential for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) conducted a theoretical investigation on the antimalarial activity of sulfonamide derivatives, including a focus on COVID-19 drug utilization. Their work showcases the potential of these compounds in addressing critical global health challenges, indicating the versatility of sulfonamide derivatives in combating infectious diseases (Fahim & Ismael, 2021).
Anticancer Potential
Research on indapamide derivatives by Yılmaz et al. (2015) revealed significant proapoptotic activity among synthesized compounds on melanoma cell lines, indicating the potential of sulfonamide derivatives in cancer treatment. Their study highlights the exploration of these compounds as anticancer agents, with specific focus on melanoma (Yılmaz et al., 2015).
Material Science Applications
In material science, Mehdipour-Ataei and Hatami (2007) developed aromatic poly(sulfone sulfide amide imide)s based on a novel diamine monomer, demonstrating the role of sulfonamide derivatives in creating new types of soluble thermally stable polymers. This research opens new avenues in polymer science for developing materials with enhanced thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).
Enzyme Inhibition Studies
The exploration of sulfonamide derivatives as enzyme inhibitors has been a significant area of research. Studies by Ulus et al. (2013) on acridine and bis acridine sulfonamides have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential applications in designing inhibitors for various enzymes critical in physiological processes (Ulus et al., 2013).
Propriétés
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S3/c1-17-3-11-22(12-4-17)36(32,33)28(2)20-9-5-18(6-10-20)23(29)26-19-7-13-21(14-8-19)35(30,31)27-24-25-15-16-34-24/h3-16H,1-2H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPGXUYFQNEUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
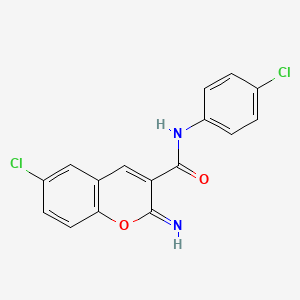
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)
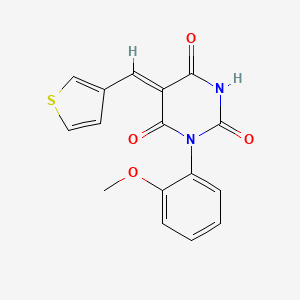
![N-[(4-CHLOROPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4622390.png)
![2-[[3-[(3-Bromophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B4622392.png)
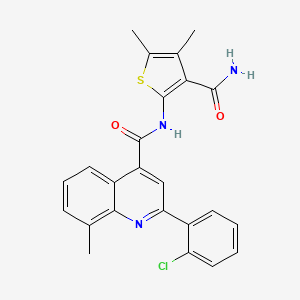
![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)
![2-(4-Chloro-3-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B4622414.png)
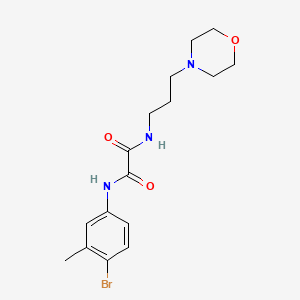
![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
![3-{[3-(Cyclopropylcarbamoyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)
